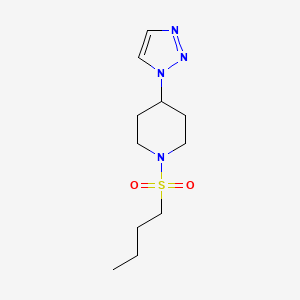

(E)-2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

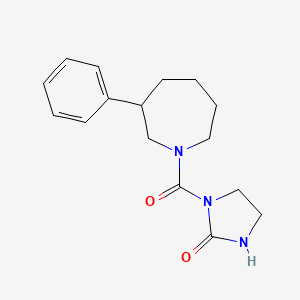

The compound appears to contain a phenyl group, a pyrazole ring, and a trifluoromethyl group. These groups are common in many pharmaceutical and agrochemical compounds due to their unique physicochemical properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethylpyridines, which share some structural similarities, can be synthesized through various methods, including direct fluorination or assembly from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the phenyl group, the pyrazole ring, and the trifluoromethyl group. These groups could impact the compound’s shape, polarity, and reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For instance, the trifluoromethyl group is known to participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to confer increased stability and lipophilicity .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory and Anticancer Properties

- Synthesized derivatives of celecoxib, a drug structurally similar to (E)-2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide, have been found to exhibit significant anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. One compound, in particular, demonstrated anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, which is promising for therapeutic applications (Ş. Küçükgüzel et al., 2013).

Applications in Agriculture

- In the field of agriculture, derivatives of this compound class were used in a study to explore small molecules with ethylene-like biological activity, which is crucial for plant growth and development. One derivative, EH-1, displayed significant biological activity in inducing a triple response in Arabidopsis seedlings, suggesting potential applications in plant growth regulation (Keimei Oh et al., 2017).

Antimicrobial Activity

- Some derivatives have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi, indicating their potential use in developing new antimicrobial agents (Nikulsinh Sarvaiya et al., 2019).

Enzyme Inhibition Studies

- Derivatives of this compound have been investigated for their carbonic anhydrase I and II inhibition properties, which are important in medical research for developing treatments for conditions like glaucoma and epilepsy (H. Gul et al., 2016).

Fluorescent Probes for Biological Applications

- Certain derivatives serve as fluorescent probes for detecting biological thiols, which are critical in cellular processes. One such probe demonstrated high selectivity and sensitivity for glutathione detection, useful in biochemical and medical research (Sheng-Qing Wang et al., 2013).

Corrosion Inhibition

- Quinoxaline derivatives, related to the compound , have been studied as corrosion inhibitors for mild steel in acidic media, showing potential applications in industrial corrosion protection (V. Saraswat et al., 2020).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E)-2-phenyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]ethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3O2S/c15-14(16,17)13-6-9-20(19-13)10-8-18-23(21,22)11-7-12-4-2-1-3-5-12/h1-7,9,11,18H,8,10H2/b11-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRECWGOXAHIMEH-YRNVUSSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C=CC(=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCN2C=CC(=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-9-(2-methoxy-5-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2442697.png)

![7-(4-bromophenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2442700.png)

![5-benzyl-7-(4-ethoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2442704.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2442708.png)